N-Nonyl-D19 alcohol
Description
Significance of Stable Isotope Labeling in Quantitative Analytical Methodologies
Stable isotope labeling is a powerful technique that has become indispensable for accurate quantification in complex chemical and biological systems. royalsocietypublishing.orgnih.gov The core principle involves incorporating stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a molecule of interest. sussex-research.com When analyzed, typically using mass spectrometry (MS), the labeled compound is easily distinguishable from its unlabeled counterpart due to the mass difference. nih.gov
This methodology, particularly when coupled with liquid chromatography-mass spectrometry (LC-MS), allows for the simultaneous detection and quantification of an analyte and a co-eluting, isotopically labeled standard in a single analysis. royalsocietypublishing.org This approach, known as isotope dilution mass spectrometry (IDMS), is considered a gold standard for high-accuracy measurements. It effectively minimizes errors arising from sample preparation, matrix effects, and instrument variability, as both the analyte and the standard are affected proportionally by these factors. clearsynth.comwikipedia.org The ratio of the signal from the analyte to the signal from the known quantity of the labeled standard provides a highly precise and accurate measure of the analyte's concentration. wikipedia.org
Table 1: Key Stable Isotope Labeling Methods in Quantitative Proteomics This interactive table summarizes common methods used for introducing stable isotopes for quantitative analysis.
| Method | Type | Description |
| SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Metabolic | Cells are grown in a medium containing "heavy" isotopically labeled amino acids, incorporating the label into all newly synthesized proteins. nih.gov |
| Dimethyl Labeling | Chemical | A cost-effective method that chemically attaches isotope-coded methyl groups to the N-termini and lysine (B10760008) side chains of proteins or peptides. royalsocietypublishing.org |
| ICAT (Isotope-Coded Affinity Tags) | Chemical | Reagents target specific amino acid residues (like cysteine) and introduce a mass tag for quantification. springernature.com |
| Enzymatic Labeling | Enzymatic | Uses enzymes to incorporate isotopes, such as using ¹⁸O-labeled water during proteolytic digestion to label the C-terminus of peptides. royalsocietypublishing.org |
Overview of Deuterated Compounds as Internal Standards in Bioanalytical and Environmental Studies
In bioanalytical and environmental research, samples are often highly complex, containing numerous compounds that can interfere with the analysis of a target analyte. clearsynth.com Deuterated compounds are exceptionally effective as internal standards (IS) to overcome these challenges. clearsynth.comwikipedia.org An ideal internal standard is a compound that behaves chemically and physically almost identically to the analyte during extraction, chromatography, and ionization but is clearly distinguishable by the detector. wikipedia.orgresearchgate.net
Deuterated standards meet this requirement perfectly. clearsynth.com Their chemical properties are so similar to the unlabeled analyte that they experience the same losses during sample workup and the same ionization suppression or enhancement (matrix effects) in the mass spectrometer. clearsynth.comresearchgate.net However, their increased mass allows the mass spectrometer to detect them on a separate channel. wikipedia.org
Bioanalytical Studies: In pharmacokinetics, deuterated versions of drugs are used as internal standards to precisely measure the concentration of the active drug and its metabolites in plasma, urine, or tissue samples. clearsynth.comnih.gov This accuracy is critical for understanding a drug's absorption, distribution, metabolism, and excretion profile. medchemexpress.com
Environmental Studies: The analysis of pollutants, such as pesticides or industrial byproducts like nonylphenols in water and soil, relies heavily on deuterated internal standards. clearsynth.comiteh.ai Their use allows for the reliable quantification of trace-level contaminants in complex environmental matrices, ensuring accurate risk assessment and regulatory compliance. iteh.aimdpi.com
Contextualizing N-Nonyl-D19 Alcohol within Modern Analytical Chemistry Research
This compound is the fully deuterated analog of n-nonyl alcohol (also known as 1-nonanol or pelargonic alcohol). medchemexpress.comchemspider.com In this compound, all 19 hydrogen atoms on the alkyl chain and the hydrogen of the hydroxyl group have been replaced by deuterium atoms. medchemexpress.com This significant mass increase makes it an excellent internal standard for the quantification of its non-deuterated counterpart, 1-nonanol, and potentially other related long-chain alcohols or their derivatives.
1-Nonanol itself is a compound of interest as it occurs naturally in essential oils, is used in the flavor and fragrance industry, and can be a metabolic byproduct or environmental substance. wikipedia.orgnih.gov For instance, related nonylphenol compounds are monitored as environmental contaminants due to their prevalence as breakdown products of commercial surfactants. iteh.ai The precise measurement of such compounds is where a dedicated internal standard like this compound becomes invaluable. cymitquimica.com As a research compound, it serves as a tool for developing and validating robust analytical methods that require high precision and accuracy. cymitquimica.comclearsynth.com
Table 2: Comparison of Physicochemical Properties: 1-Nonanol vs. This compound This interactive table highlights the key differences between the natural compound and its deuterated isotopologue.
| Property | 1-Nonanol | This compound |
| Synonyms | n-Nonyl alcohol, Pelargonic alcohol | Nonan-1-ol-d19, this compound |
| Molecular Formula | C₉H₂₀O | C₉HD₁₉O |
| Molecular Weight | 144.25 g/mol | 163.37 g/mol |
| Appearance | Colorless liquid | Neat liquid |
| Boiling Point | 214 °C | Not specified |
| Density | 0.83 g/cm³ | Not specified |
| CAS Number | 143-08-8 | 349553-86-2 |
Data sourced from multiple references. cymitquimica.commedchemexpress.comwikipedia.orgnih.gov
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecadeuteriononan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-2-3-4-5-6-7-8-9-10/h10H,2-9H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRUINPWMLAQRD-KIJKOTCYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Derivatization of N Nonyl D19 Alcohol
Chemical Synthesis Pathways for Deuterated Alcohol Compounds
The synthesis of deuterated alcohols is a critical process in organic chemistry, enabling the production of labeled compounds for a multitude of research applications. mdpi.com General strategies often involve the reduction of carboxylic acids and their derivatives or the catalytic exchange of hydrogen for deuterium (B1214612) on the alcohol molecule. mdpi.comrsc.org
Specific Synthetic Protocols for N-Nonyl-D19 Alcohol and Precursors
The synthesis of this compound typically starts from a deuterated precursor, such as a deuterated carboxylic acid or its derivative.
One established method involves the reduction of deuterated nonanoic acid ([D17]nonanoic acid) using a powerful deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). ansto.gov.au In this procedure, [D17]nonanoic acid is treated with LiAlD₄ in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). The reaction mixture is typically heated under reflux to ensure complete conversion. Subsequent workup with water and acid yields the desired [D19]n-nonanol. ansto.gov.au This two-step process, starting from the reduction of the carboxylic acid, is a reliable way to ensure a high degree of deuterium incorporation. rsc.org
Another versatile pathway is the reductive deuteration of acyl chlorides. mdpi.com For the synthesis of this compound, one would start with nonanoyl chloride. The challenge lies in preparing the perdeuterated C9 chain beforehand. Assuming a deuterated nonanoyl chloride precursor is available, it can be reduced using samarium(II) iodide (SmI₂) in the presence of heavy water (D₂O). mdpi.com This method is noted for its excellent tolerance of various functional groups and results in high levels of deuterium incorporation at the α-position. mdpi.com
A classic chemical synthesis that could be adapted for deuterated compounds is the reduction of an ester. For instance, a method for producing nonyl alcohol involves the esterification of pelargonic acid (nonanoic acid) to form butyl pelargonate, followed by reduction with metallic sodium in n-butyl alcohol. cpu.edu.cn To synthesize the D19 analog, one would need to start with perdeuterated nonanoic acid and perdeuterated butanol to avoid isotopic dilution.
| Precursor | Reagents | Product | Key Characteristics | Reference |
| [D17]Nonanoic acid | Lithium aluminum deuteride (LiAlD₄), THF | This compound | High yield (e.g., 89%) and high isotopic purity from the deuterated starting material. | ansto.gov.au |
| Acyl Chlorides | Samarium(II) iodide (SmI₂), Heavy Water (D₂O) | α,α-dideuterio alcohols | High functional group tolerance and excellent deuterium incorporation. | mdpi.com |
| Pelargonic acid | n-butyl alcohol, H₂SO₄, then Sodium metal | n-Nonyl alcohol | Classic method adaptable for deuterated synthesis, though requires deuterated reagents to maintain isotopic purity. | cpu.edu.cn |
Methodologies for Deuterium Incorporation and Isotopic Purity Enhancement
Achieving high isotopic purity is paramount for applications like internal standards in quantitative mass spectrometry. rsc.org Isotopic enrichment, the mole fraction of the specific isotope at a given position, should be as high as possible. isotope.com Several methodologies are employed to maximize deuterium incorporation and ensure the final product's isotopic integrity.
Catalytic Hydrogen Isotope Exchange (HIE): This is an attractive strategy that allows for the deuteration of readily available non-deuterated starting materials. rsc.org Iridium-based catalysts, for example, can facilitate the α-selective exchange of hydrogen for deuterium in alcohols using D₂O as the deuterium source. rsc.org Ruthenium catalysts have also been reported for deuterium labeling of the α-carbon in primary alcohols with D₂O. google.comgoogle.com These reactions are often performed under basic or neutral conditions and can achieve very high levels of deuteration, sometimes exceeding 98%. rsc.org
Use of Highly Enriched Deuterium Sources: The isotopic purity of the final product is directly related to the enrichment of the deuterium source. rsc.org Reagents like lithium aluminum deuteride (LiAlD₄) and sodium borodeuteride (NaBD₄) are commercially available with high deuterium content (>98 atom % D), which reliably transfers to the product during reduction. rsc.org Similarly, using highly enriched heavy water (D₂O, >99%) in catalytic or exchange reactions is crucial for achieving high isotopic purity in the final alcohol. acs.orgrsc.org
Enhancement and Verification: Since HIE reactions are equilibrium processes, an excess of the deuterium source (like D₂O) is often used to drive the reaction toward high isotopic enrichment. acs.org Following synthesis, it is essential to determine the isotopic enrichment and confirm the structural integrity of the labeled compound. rsc.org This is typically accomplished using analytical techniques such as high-resolution mass spectrometry (HR-MS) to calculate the percentage of isotopic purity and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the positions of the deuterium labels. rsc.orgcdnsciencepub.com
| Method | Deuterium Source | Catalyst/Reagent | Key Features | References |
| Reductive Deuteration | LiAlD₄ / NaBD₄ | (As the reagent) | High and reliable transfer of deuterium from the source to the product. | rsc.org |
| Catalytic H/D Exchange | Heavy Water (D₂O) | Iridium(III)-bipyridonate or Ruthenium complexes | Enables direct deuteration of non-deuterated alcohols; high chemoselectivity and isotopic incorporation. | google.comrsc.org |
| Reductive Deuteration | Heavy Water (D₂O) | Samarium(II) Iodide (SmI₂) | Applied to acyl chlorides; offers exquisite deuterium incorporation. | mdpi.com |
Derivatization Reactions Employing this compound in Research Applications
Derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, that has properties better suited for a specific analytical method or application. researchgate.net this compound, as a stable isotope-labeled compound, is primarily used to synthesize derivatized internal standards for analytical chemistry. medchemexpress.com
Esterification Reactions for Metabolite Analog Synthesis (e.g., MINCH-d19 analog)
Esterification is a common derivatization reaction where a carboxylic acid reacts with an alcohol to form an ester. medcraveonline.com This reaction is fundamental for creating isotopically labeled analogs of ester-containing metabolites.
A relevant application is the synthesis of a deuterated analog of the plasticizer metabolite MINCH (cyclohexane-1,2-dicarboxylic acid, mono-(4-methyloctyl) ester). otsuka.co.jpmuni.cz While MINCH has a methyloctyl side chain, an analogous standard can be synthesized using this compound. This involves the esterification of cyclohexane-1,2-dicarboxylic anhydride (B1165640) with this compound. The reaction creates a monoester, where the deuterated nonyl group serves as a stable, heavy-isotope tag. When this MINCH-d19 analog is used as an internal standard in a quantitative LC-MS analysis, it co-elutes with the non-labeled MINCH analyte but is distinguished by its higher mass, allowing for precise quantification.
Esterification reactions can be catalyzed chemically (e.g., using an acid catalyst) or enzymatically. medcraveonline.com Enzymatic synthesis, often employing lipases like Novozym 435 (from Candida antarctica), is increasingly popular due to its high selectivity and milder reaction conditions. nih.govnih.govmedcraveonline.com
| Reactants | Catalyst/Conditions | Product Type | Application | References |
| This compound + Cyclohexane-1,2-dicarboxylic anhydride | Acid catalyst or enzymatic (lipase) | Deuterated monoester phthalate (B1215562) analog | Internal standard for plasticizer metabolite analysis. | medcraveonline.comotsuka.co.jpfujifilm.com |
| This compound + Carboxylic Acid (e.g., Acetic Acid) | Novozym 435, organic solvent | Deuterated flavor ester analog | Model reaction for creating labeled standards of fragrance/flavor compounds. | nih.govnih.gov |
| This compound + Benzoic Acid | Lipase, heated/shaken | Deuterated benzoate (B1203000) ester | Standard for analysis of secondary metabolites or preservatives. | medcraveonline.com |
Other Relevant Chemical Transformations for Analytical Targets
Beyond esterification, this compound can undergo other chemical transformations to produce different types of analytical standards or intermediates.
Oxidation: The primary alcohol group of this compound can be oxidized to form the corresponding aldehyde, [D18]nonanal. ansto.gov.au This reaction is typically performed using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) to prevent over-oxidation to the carboxylic acid. The resulting deuterated aldehyde is a valuable synthetic intermediate for creating other labeled molecules, such as through a Wittig reaction to form deuterated alkenes. ansto.gov.au
Acylation and Silylation for GC Analysis: For analysis by Gas Chromatography (GC), polar functional groups like hydroxyls often require derivatization to increase volatility and improve peak shape. researchgate.netjfda-online.com this compound can be acylated using reagents like heptafluorobutyrylimidazole (HFBI) to form a volatile fluoroacyl derivative. researchgate.net Alternatively, silylation using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the alcohol to a trimethylsilyl (B98337) (TMS) ether, which is much more volatile and suitable for GC-MS analysis. researchgate.net These transformations are crucial when developing methods for analyzing nonyl alcohol or related compounds in various matrices.
| Transformation | Reagent(s) | Product | Purpose | References |
| Oxidation | Pyridinium chlorochromate (PCC) | [D18]Nonanal (aldehyde) | Creation of a deuterated synthetic intermediate. | ansto.gov.au |
| Acylation | Heptafluorobutyrylimidazole (HFBI) | Fluoroacyl ester derivative | Increases volatility for GC analysis. | researchgate.net |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether derivative | Increases volatility and improves peak shape for GC-MS analysis. | researchgate.net |
Advanced Analytical Methodologies Employing N Nonyl D19 Alcohol As an Internal Standard
Mass Spectrometry-Based Quantitative Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with an appropriate internal standard like N-Nonyl-D19 alcohol, its quantitative capabilities are significantly enhanced, especially in complex biological and environmental matrices.
High-Resolution Mass Spectrometry (HRMS) Applications in Complex Matrices (e.g., Orbitrap)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for analyzing complex mixtures, offering the ability to determine the precise mass of a compound and its elemental composition. innovareacademics.inresearchgate.net This high resolving power, often achieved using technologies like the Orbitrap mass analyzer, allows for the differentiation of analytes from matrix interferences that may have the same nominal mass. innovareacademics.inresearchgate.netnih.gov
The use of this compound as an internal standard in HRMS, particularly with Orbitrap technology, is crucial for accurate quantification in challenging matrices such as feed and drinking water. nih.govlcms.czthermofisher.com In such samples, the complexity of the matrix can lead to significant signal suppression or enhancement, affecting the accuracy of the results. chromatographyonline.com By adding a known amount of this compound to the sample, these variations can be normalized. Since the deuterated standard is chemically identical to the native analyte, it experiences similar matrix effects, ensuring that the ratio of the analyte to the internal standard remains constant. chromatographyonline.comcerilliant.com This approach has been successfully applied to the analysis of various contaminants, demonstrating the utility of HRMS in combination with isotopically labeled standards for routine analysis in complex samples. nih.gov
Table 1: Key Parameters in HRMS Analysis Using this compound
| Parameter | Description | Significance in Complex Matrices |
| Mass Resolution | The ability of the mass spectrometer to distinguish between ions of very similar mass-to-charge ratios. innovareacademics.inresearchgate.net | High resolution (e.g., provided by Orbitrap) is essential to separate analyte signals from matrix interferences, reducing the likelihood of false positives. innovareacademics.innih.govlcms.cz |
| Mass Accuracy | The closeness of the measured mass to the true, calculated mass. innovareacademics.in | High mass accuracy aids in the confident identification of the target analyte and its internal standard among a multitude of other compounds. innovareacademics.inthermofisher.com |
| Internal Standard | A known amount of a compound (this compound) added to a sample at the beginning of the analytical process. cerilliant.com | Corrects for analyte loss during sample preparation and variations in instrument response, thereby improving the accuracy and precision of quantification. chromatographyonline.comcerilliant.com |
| Matrix Effect | The alteration of the ionization efficiency of an analyte due to the presence of co-eluting compounds from the sample matrix. chromatographyonline.comnumberanalytics.com | This compound co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction of signal suppression or enhancement. chromatographyonline.com |
Principles and Optimization of Isotope Dilution Mass Spectrometry (IDMS) utilizing this compound
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method that provides a high level of accuracy and precision. fda.govdoi.org The principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (the "spike," in this case, this compound) to the sample. fda.gov This mixture is then homogenized, and the ratio of the unlabeled analyte to the labeled internal standard is measured by mass spectrometry.
The key to the accuracy of IDMS lies in the fact that the isotopically labeled standard behaves almost identically to the native analyte during extraction, purification, and analysis. cerilliant.comfda.gov Any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard, thus the ratio of their signals remains unchanged. doi.org
Optimization of an IDMS method involves several critical steps:
Selection of an appropriate internal standard: this compound is an ideal choice as it is chemically identical to n-nonyl alcohol but has a significantly different mass, preventing spectral overlap. cerilliant.commedchemexpress.com
Accurate determination of the internal standard concentration: The concentration of the this compound solution must be known with high accuracy.
Equilibration of the internal standard with the sample: The internal standard must be thoroughly mixed with the sample to ensure that it is subjected to the same conditions as the native analyte.
Optimization of mass spectrometer parameters: The instrument settings must be optimized to achieve the best possible signal-to-noise ratio for both the analyte and the internal standard.
IDMS using deuterated standards like this compound has been successfully applied to the quantitative analysis of various compounds in complex biological samples. nih.gov
Mitigating Matrix Effects and Enhancing Quantification Accuracy in Biological Samples
Biological samples such as blood, plasma, and tissue are notoriously complex matrices that can significantly interfere with the accurate quantification of analytes. chromatographyonline.comamericanpharmaceuticalreview.com These matrix effects, which can cause ion suppression or enhancement, are a major challenge in bioanalysis. numberanalytics.comamericanpharmaceuticalreview.com
The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy for mitigating these matrix effects. chromatographyonline.comcerilliant.com Because the internal standard co-elutes with the analyte and has the same chemical properties, it experiences the same degree of ion suppression or enhancement. chromatographyonline.com This allows for a reliable correction of the analyte signal, leading to more accurate and precise quantification. chromatographyonline.com
For instance, in the analysis of blood alcohol, matrix effects can lead to inaccurate results. chromatographyonline.com By using a deuterated internal standard, the variability introduced by the blood matrix can be effectively normalized. This is crucial for forensic and clinical applications where accuracy is of utmost importance.
Table 2: Strategies for Mitigating Matrix Effects
| Strategy | Description | Role of this compound |
| Isotope Dilution | Adding a known amount of an isotopically labeled standard to the sample. fda.govdoi.org | This compound serves as the ideal internal standard, co-eluting with the analyte and experiencing identical matrix effects. chromatographyonline.com |
| Matrix-Matched Calibration | Preparing calibration standards in a matrix that is similar to the sample. | While effective, it can be challenging to obtain a blank matrix. The use of an internal standard like this compound can reduce the need for perfectly matched matrices. |
| Sample Preparation | Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances. americanpharmaceuticalreview.com | This compound tracks the analyte through the sample preparation steps, correcting for any losses. |
| Chromatographic Separation | Optimizing the chromatographic method to separate the analyte from matrix components. asianjpr.com | Even with good separation, co-eluting interferences can still occur. This compound provides an extra layer of protection against these effects. |
Chromatographic Separation Techniques Coupled with this compound Standards
Chromatography is a powerful separation technique that is often coupled with mass spectrometry for the analysis of complex mixtures. The use of this compound as an internal standard is beneficial in both liquid and gas chromatography.
Liquid Chromatography (LC) Method Development and Optimization for Trace Analysis
Liquid chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective technique for trace analysis. nih.govjapsonline.com Method development in LC involves optimizing various parameters to achieve the desired separation and sensitivity. asianjpr.comlcms.cz
When using this compound as an internal standard in LC-MS/MS, several factors need to be considered for optimal performance:
Column Selection: A column that provides good retention and peak shape for both n-nonyl alcohol and its deuterated analog should be chosen. Reversed-phase columns are commonly used for this type of analysis. globalresearchonline.net
Mobile Phase Composition: The mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, needs to be optimized to achieve the desired retention time and separation from other matrix components. asianjpr.comglobalresearchonline.net
Gradient Elution: For complex samples, a gradient elution, where the mobile phase composition is changed during the run, can improve the separation and reduce analysis time. globalresearchonline.net
Mass Spectrometry Detection: The MS parameters, such as the selection of precursor and product ions for multiple reaction monitoring (MRM), must be optimized for both the analyte and the internal standard to ensure high sensitivity and specificity. nih.govjapsonline.com
The use of this compound in LC-MS/MS allows for the accurate quantification of trace levels of n-nonyl alcohol in various matrices, as it effectively compensates for variations in extraction recovery, injection volume, and ionization efficiency. cerilliant.com
Gas Chromatography (GC) Applications and Considerations for Volatile Derivatives
Gas chromatography (GC) is a technique well-suited for the analysis of volatile and semi-volatile compounds. rfppl.co.inreagecon.com When analyzing alcohols like n-nonyl alcohol by GC, it is often necessary to convert them into more volatile derivatives to improve their chromatographic behavior and sensitivity.
This compound can be used as an internal standard in GC analysis, provided that it undergoes the same derivatization reaction as the native analyte. The internal standard helps to correct for inconsistencies in the derivatization process, as well as for variations in injection and detection. environics.com
Key considerations for using this compound in GC include:
Carrier Gas: While helium is commonly used, other gases like hydrogen or nitrogen can also be employed, which may affect analysis time and resolution. environics.com
Column Selection: A capillary column with a suitable stationary phase should be chosen to achieve good separation of the derivatized analyte and internal standard from other sample components.
Detector: A flame ionization detector (FID) is commonly used for the analysis of hydrocarbons and their derivatives, providing a response that is proportional to the mass of carbon. environics.com Mass spectrometry is also a powerful detector for GC, offering high selectivity and the ability to confirm the identity of the compounds.
Calibration: Proper calibration using standards containing both the analyte and the internal standard is essential for accurate quantification. environics.com
The use of this compound as an internal standard in GC-based methods enhances the reliability and accuracy of the analysis of n-nonyl alcohol, particularly in complex samples where matrix effects and procedural variability can be significant. nih.gov
Method Validation and Quality Assurance in this compound-Utilizing Assays
Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. When employing this compound as an internal standard, a comprehensive validation protocol is essential to ensure the reliability and consistency of the analytical data. This process involves the evaluation of several key performance characteristics as outlined by international guidelines, such as those from the International Council for Harmonisation (ICH).
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. When using this compound as an internal standard, the linearity of the response ratio (analyte peak area / internal standard peak area) versus the analyte concentration is assessed. This is typically evaluated by analyzing a series of calibration standards prepared at different concentrations. The relationship is then evaluated using linear regression analysis, with the coefficient of determination (r²) being a key indicator of linearity. A value of r² ≥ 0.99 is generally considered acceptable. rfppl.co.inlew.ro
Sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. rfppl.co.inlew.ro These are often determined from the standard deviation of the response and the slope of the calibration curve or by analyzing samples with known low concentrations of the analyte. sepscience.com
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov In chromatographic methods utilizing this compound, specificity is demonstrated by the absence of interfering peaks at the retention times of the analyte and the internal standard in blank matrix samples. The use of mass spectrometry provides a high degree of specificity by monitoring for characteristic ions of both the analyte and the deuterated internal standard. europa.eu
Table 1: Illustrative Linearity and Sensitivity Data for an LC-MS/MS Assay Using this compound
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 ng/mL |
This table presents hypothetical but realistic performance data for a typical LC-MS/MS method employing this compound as an internal standard for the quantification of a target analyte.
Accuracy refers to the closeness of the measured value to the true value for the sample. It is typically assessed by analyzing quality control (QC) samples prepared at multiple concentration levels (low, medium, and high) across the linear range. The determined concentrations are compared to the nominal values, and the accuracy is expressed as the percentage recovery.
Precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is assessed by analyzing replicate QC samples on the same day, while intermediate precision is determined by analyzing the QC samples on different days, with different analysts, or on different equipment. Precision is typically expressed as the relative standard deviation (%RSD). npra.gov.my
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ich.org For a GC-MS method using this compound, these parameters could include variations in the GC oven temperature ramp, flow rate of the carrier gas, or ion source temperature in the mass spectrometer. The stability of the analytical solutions, including the stock and working solutions of the analyte and the internal standard, is also a critical aspect of robustness.
Table 2: Representative Accuracy and Precision Data for a GC-MS Assay Using this compound
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low | 5 | 4.2 | 5.8 | 98.5 |
| Medium | 100 | 2.5 | 3.9 | 101.2 |
| High | 800 | 1.8 | 2.7 | 99.3 |
This table provides illustrative accuracy and precision data based on what would be expected from a well-validated GC-MS method using a deuterated internal standard like this compound.
An inter-laboratory study for a method employing this compound as an internal standard would typically involve a central organizing body preparing and distributing identical sets of blind samples to participating laboratories. gtfi.it These samples would cover a range of analyte concentrations. Each laboratory would then analyze the samples using the specified method and report their results.
The data from all participating laboratories are then statistically analyzed to assess the inter-laboratory variability. Key performance indicators include the z-score, which indicates how far a laboratory's result is from the consensus mean. gtfi.it Successful participation in such a program provides confidence in the laboratory's ability to produce reliable data and highlights any potential biases or issues with the method's transferability. The results of these studies can also be used to establish the reproducibility of the analytical method, which is a measure of the precision between laboratories. rsb.gov.rw
Applications of N Nonyl D19 Alcohol in Biomedical and Environmental Research
Elucidation of Metabolic Pathways and Homeostasis
The use of stable isotope-labeled compounds like N-Nonyl-D19 alcohol is instrumental in deciphering the intricate metabolic pathways of various substances and understanding the body's homeostatic mechanisms. By introducing a labeled compound, scientists can distinguish it from its naturally occurring, unlabeled counterparts, enabling precise tracking and quantification.
Phthalates and other plasticizers are ubiquitous environmental contaminants, and understanding their metabolic fate in the human body is crucial for assessing their potential health risks. Deuterium-labeled versions of these plasticizers, which can be synthesized using deuterated precursors like this compound, are powerful tools for such investigations.
A pivotal study on the human metabolism of di-iso-nonylphthalate (DINP), a widely used plasticizer, utilized a deuterium-labeled variant of DINP to overcome the challenges of background exposure from the environment. researchgate.netnih.gov By administering an oral dose of labeled DINP to a volunteer, researchers could unequivocally track the excretion of its metabolites in urine. researchgate.netnih.gov This approach allows for the unambiguous identification and quantification of metabolic products directly originating from the administered dose.
The metabolism of DINP was shown to proceed via initial hydrolysis to its monoester, mono-iso-nonylphthalate (MINP), which is then subject to further oxidative metabolism, forming hydroxylated (OH-MINP), oxidized (oxo-MINP), and carboxylated (carboxy-MINP) derivatives. researchgate.netnih.gov Similarly, studies on the plasticizer 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH), a replacement for some phthalates, show that it is metabolized to a primary monoester, monoisononyl-cyclohexane-1,2-dicarboxylic acid ester (MINCH), which undergoes further metabolic changes. cpsc.govzenodo.orgosti.gov The use of deuterated standards in these types of studies is critical for accurately tracing the metabolic cascade from the parent compound to its various downstream products.
The precise quantification of metabolites in biological matrices like urine is a cornerstone of human biomonitoring and exposure science. This compound and other deuterated compounds are essential for developing robust analytical methods, typically employing techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). cdc.govresearchgate.net In these methods, the deuterated analogue of the target metabolite is added to the sample as an internal standard. Because the deuterated standard has nearly identical chemical and physical properties to the native analyte, it can correct for any loss of analyte during sample preparation and analysis, thereby ensuring highly accurate quantification.
For instance, in the assessment of human exposure to the plasticizer DINCH, urinary concentrations of its specific oxidative metabolites, such as cyclohexane-1,2-dicarboxylic acid-mono(hydroxy-isononyl) ester (MHNCH), cyclohexane-1,2-dicarboxylic acid-mono(oxo-isononyl) ester (MONCH), and cyclohexane-1,2-dicarboxylic acid-monocarboxy isooctyl ester (MCOCH), are measured. cdc.govresearchgate.net The use of corresponding labeled internal standards is crucial for the accuracy of these measurements, which in turn allows for the reliable assessment of human exposure levels. cdc.govresearchgate.net
The value of using deuterated tracers is exemplified in studies that quantify the urinary excretion of plasticizer metabolites over time. In a study involving a single oral dose of deuterium-labeled DINP, researchers were able to quantify the percentage of the dose recovered in urine as specific metabolites. researchgate.netnih.gov
| Metabolite | Percentage of Administered Dose Recovered in Urine (%) |
|---|---|
| OH-MINP (hydroxylated mono-iso-nonylphthalate) | 20.2 |
| carboxy-MINP (carboxylated mono-iso-nonylphthalate) | 10.7 |
| oxo-MINP (oxidized mono-iso-nonylphthalate) | 10.6 |
| MINP (mono-iso-nonylphthalate) | 2.2 |
| Total Recovered | 43.6 |
Data sourced from a human metabolism study of deuterium-labeled Di-iso-nonylphthalate (DINP). researchgate.netnih.gov
The principle of using stable isotope tracers to elucidate metabolic pathways extends to other critical areas, such as the study of bile acid metabolism. Bile acids are crucial for the digestion of fats and also act as signaling molecules that regulate various metabolic processes. nih.govmdpi.comnih.gov The enterohepatic circulation of bile acids is a complex process involving modification by the gut microbiota. mdpi.com
Historically, stable isotopes have been pivotal in this field. Early research by Bloch, Berg, and Rittenberg used deuterium-labeled cholesterol to definitively prove that cholesterol is the precursor for cholic acid, a primary bile acid. nih.gov This foundational work established the utility of isotopic labeling in tracking the biotransformation of molecules within the body.
While direct studies utilizing this compound for bile acid research are not prominent, the underlying methodology is directly applicable. Very long-chain fatty alcohols, structurally related to nonyl alcohol, are known to be constituents of the human diet and are metabolized in the body. ebm-journal.org The metabolism of these long-chain alcohols is linked to peroxisomal functions and can influence lipid metabolism. ebm-journal.org Therefore, deuterated long-chain alcohols like this compound could theoretically be employed as tracers to investigate the absorption, distribution, metabolism, and excretion of dietary alcohols and their influence on bile acid homeostasis and related signaling pathways.
Quantitative Analysis of Metabolites (e.g., MINCH) in Biological Samples
Pharmacokinetic and Toxicokinetic Studies
Pharmacokinetics (what the body does to a drug or compound) and toxicokinetics (the kinetics of a substance at toxic doses) are fundamental to drug development and toxicology. These studies aim to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. Deuterated compounds are invaluable in this research.
The substitution of hydrogen with deuterium (B1214612) in a molecule can lead to a phenomenon known as the kinetic isotope effect (KIE). bioscientia.denih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can make it more resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) family. bioscientia.deplos.org This can lead to a slower rate of metabolism, which in turn can alter the pharmacokinetic profile of a compound, potentially leading to a longer half-life and altered levels of different metabolites. bioscientia.denih.govresearchgate.net
This principle is intentionally exploited in "deuterated drugs" to improve their therapeutic properties. nih.gov For research purposes, this same principle allows this compound and compounds synthesized from it to serve as excellent tracers. When a deuterated compound is administered, its metabolic fate can be followed with high precision. Even if the KIE is minimal and the pharmacokinetic profile is not significantly altered, the deuterium label acts as a clear and unambiguous flag that can be detected by mass spectrometry. This allows for the precise tracing of the parent compound and all of its subsequent metabolites through the body over time, providing a detailed picture of its ADME profile. researchgate.net
Quantitative exposure assessment aims to determine the magnitude, frequency, and duration of human contact with a chemical agent. asm.orgnih.gov This is a critical component of risk assessment for environmental chemicals. One of the major challenges in exposure assessment is distinguishing exposure from a specific source from the background exposure that is often present from multiple other sources (e.g., air, food, consumer products).
Stable isotope tracers, such as those derived from this compound, offer a powerful solution to this problem. By introducing a known amount of a deuterated compound, researchers can conduct controlled exposure studies. The detection of the labeled metabolites in biological samples (e.g., urine) provides a direct and quantitative measure of the uptake and metabolism of the compound from that specific exposure event, free from interference from unlabeled background sources. researchgate.netnih.gov
The studies on DINP and DINCH serve as prime examples of this application. By measuring the urinary levels of specific, unique metabolites, scientists can quantitatively assess a person's internal dose of the parent plasticizer. cdc.govresearchgate.net The development and validation of these highly sensitive biomonitoring methods rely on the availability of high-purity, isotopically labeled internal standards to ensure the accuracy and reliability of the data. cdc.gov This accurate quantification is essential for linking exposure levels to potential health outcomes and for establishing safe exposure limits.
Tracing Exogenous Compounds and Their Metabolites in Biological Systems
Environmental Monitoring and Fate Studies
This compound, a deuterated form of n-nonyl alcohol, serves as a critical internal standard for the quantitative analysis of anthropogenic contaminants in various environmental matrices. medchemexpress.com Its structural similarity to a class of industrial chemicals, long-chain alcohols (LCOHs), makes it an invaluable tool in environmental monitoring and fate studies. While not typically a contaminant of direct concern itself, its application is integral to understanding the distribution and behavior of related pollutants.
Analytical Strategies for Anthropogenic Contaminants in Environmental Matrices
The detection and quantification of trace levels of anthropogenic contaminants, such as industrial alcohols and their degradation products, in complex environmental samples present significant analytical challenges. This compound is employed as an internal standard in methods like gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure the accuracy and precision of these measurements. eurofins.com
In these analytical workflows, a known amount of this compound is added to an environmental sample (e.g., water, soil, sediment) prior to extraction and analysis. eurofins.com Because it behaves chemically in a nearly identical manner to the non-deuterated target analytes (like n-nonyl alcohol and other LCOHs), any loss of the target compounds during sample preparation and analysis will be mirrored by a proportional loss of the internal standard. By measuring the final amount of this compound, analysts can correct for these variations, leading to more reliable and accurate quantification of the contaminants.
Common analytical steps where this compound would be utilized include:
Sample Extraction: Environmental samples are extracted using specific procedures to isolate the compounds of interest. For water samples, this may involve solid-phase extraction (SPE), while for soils and sediments, solvent extraction techniques are common. eurofins.comenv.go.jp
Sample Clean-up: Extracts are often subjected to clean-up procedures to remove interfering substances from the complex environmental matrix. eurofins.com
Instrumental Analysis: The final extract is analyzed by GC/MS or LC-MS/MS. The mass spectrometer can differentiate between the deuterated standard and the native analytes based on their mass-to-charge ratio, allowing for simultaneous measurement. eurofins.com
The use of isotopically labeled standards like this compound is a cornerstone of robust analytical methods for environmental monitoring, as recommended by regulatory bodies and demonstrated in various validated methods for organic pollutants. nih.govepa.gov
Understanding the Environmental Transport and Transformation of Related Compounds
To comprehend the significance of monitoring for compounds like n-nonyl alcohol using its deuterated counterpart, it is essential to understand the environmental behavior of the broader category of long-chain alcohols (LCOHs). researchgate.net LCOHs, which include carbon chains from C6 to C22, are used in a wide array of industrial and consumer products, leading to their release into the environment. researchgate.net
Environmental Fate of Long-Chain Alcohols:
Research on LCOHs indicates that their environmental transport and transformation are heavily influenced by their physicochemical properties, which are a function of their carbon chain length. epa.gov
Biodegradation: LCOHs are generally considered to be readily biodegradable. oecd.orgnih.gov Studies have shown that alcohols with chain lengths up to C18 biodegrade rapidly under standard test conditions. nih.gov For instance, LCOHs can have environmental half-lives on the order of minutes in some compartments, although their continuous release means they are frequently detected in wastewater effluents. researchgate.net Fatty alcohols with chain lengths from C12 to C18 are reported to be removed with up to 99% efficiency in wastewater treatment plants. wikipedia.org
Partitioning Behavior: The fate of LCOHs is also dictated by their tendency to partition between water, soil, sediment, and air. Fugacity modeling predicts that LCOHs with ten or more carbon atoms released into water will predominantly partition to sediment. oecd.org As chain length increases, water solubility decreases, and the tendency to adsorb to organic carbon in soil and sediment (indicated by the Koc value) increases. epa.gov This means that longer-chain alcohols like nonanol are less likely to remain dissolved in water and more likely to be found in solid environmental matrices.
The table below summarizes key environmental properties for n-nonyl alcohol, the non-deuterated analogue of this compound.
| Property | Value | Source |
| Molecular Formula | C9H20O | wikipedia.org |
| Molar Mass | 144.25 g/mol | sigmaaldrich.com |
| Water Solubility | 0.13 g/L | wikipedia.org |
| Log Kow (Octanol-Water Partition Coefficient) | 3.77 (estimated) | N/A |
| Vapor Pressure | 13 mmHg (at 104 °C) | sigmaaldrich.com |
| Biodegradability | Readily biodegradable | oecd.org |
This interactive table provides a summary of the physicochemical properties that govern the environmental fate of n-nonyl alcohol.
By using this compound as an analytical tool, researchers can accurately track the presence and concentration of n-nonyl alcohol and similar LCOHs in the environment. This data is crucial for assessing the effectiveness of wastewater treatment processes, understanding the distribution of these compounds in aquatic and terrestrial systems, and refining environmental risk assessments. researchgate.net
Challenges and Future Directions in Research Utilizing N Nonyl D19 Alcohol
Methodological Challenges in Deuterated Internal Standard Application
The fundamental principle of using a stable isotope-labeled internal standard (SIL IS) is that it behaves chemically and physically almost identically to the analyte of interest, with the key difference being its mass. researchgate.net This allows for accurate quantification by measuring the response ratio of the analyte to the known concentration of the internal standard. mdpi.com Despite the robustness of this approach, several methodological challenges must be carefully managed to ensure data accuracy and reliability.
Considerations for Isotopic Purity and Potential Analytical Interferences
A primary challenge in the application of deuterated internal standards is ensuring their isotopic purity and avoiding analytical interferences. asme.org An ideal deuterated standard would consist entirely of the fully labeled molecule (e.g., 100% D19 for N-Nonyl-D19 alcohol). However, synthetic processes often result in an isotopic distribution containing not only the desired labeled molecule but also partially labeled (D1, D2, etc.) and unlabeled (D0) species. avantiresearch.com
The presence of the unlabeled D0 version of the standard is particularly problematic as it has the same mass as the analyte and will artificially inflate the analyte's signal, compromising the accuracy of the quantification. avantiresearch.com This "isobaric interference" can significantly raise the lower limit of quantitation (LLOQ) of an assay. avantiresearch.com Similarly, "cross-contribution" can occur when fragments of the deuterated standard in the mass spectrometer have the same mass as fragments of the unlabeled analyte, or vice-versa. asme.orgoup.com This can be caused by the inherent fragmentation patterns of the molecules (an intrinsic factor) or by isotopic impurities in the standard (an extrinsic factor). asme.org
Researchers must also consider the stability of the deuterium (B1214612) labels. In some cases, hydrogen-deuterium scrambling or back-exchange can occur, where deuterium atoms on the standard are replaced by hydrogen atoms from the sample matrix or solvent, particularly under harsh acidic or thermal conditions. cerilliant.comresearchgate.net This can alter the isotopic distribution of the standard and lead to inaccurate results. Therefore, careful method development, including the selection of appropriate derivatization techniques and instrument conditions, is crucial to mitigate these interferences. oup.comresearchgate.net
Accessibility and Cost-Effectiveness of High-Purity Labeled Standards
The procurement of high-purity deuterated standards like this compound presents both logistical and financial challenges. The synthesis of compounds with high levels of deuterium incorporation and minimal isotopic impurities is a complex process. mdpi.comresearchgate.net While classic methods may use reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄), these can be expensive. mdpi.com
The cost of these standards is a significant factor, especially for large-scale studies or routine analyses. cerilliant.comresearchgate.net This can lead to a trade-off between the desired quality of the standard and the available budget. fastercapital.com While deuterium-labeled standards are often more cost-effective than their ¹³C or ¹⁵N counterparts, the investment can still be substantial. researchgate.netresearchgate.net
The decision to purchase commercially available standards versus synthesizing them in-house is a key consideration. researchgate.netkeymakr.com
Table 1: Economic Considerations of Sourcing Deuterated Standards| Factor | Outsourcing (Purchase from Vendor) | In-House Synthesis |
| Initial Cost | Lower initial investment, no need for specialized equipment or personnel. keymakr.com | Higher upfront investment in reagents, equipment, and specialized expertise. keymakr.com |
| Per-Unit Cost | Can be high, especially for custom or highly pure standards. | Can become more cost-effective over time for large-scale or ongoing needs. keymakr.com |
| Expertise | Access to specialized expertise from vendors who focus on isotope labeling. fastercapital.com | Requires significant in-house expertise in synthetic organic chemistry. researchgate.net |
| Availability | Limited by commercial availability; some complex molecules may not be offered. cerilliant.com | Allows for the creation of custom standards not available commercially. researchgate.net |
| Quality Control | Relies on the vendor's quality assurance processes and certification. | Gives the organization direct control over purity and quality assurance. keymakr.com |
Emerging Research Avenues for Deuterated Alcohols in Advanced Analytics
Deuterated alcohols are integral to pushing the boundaries of analytical science. Beyond their role as conventional internal standards, they are enabling novel quantitative applications and facilitating a more holistic understanding of complex biological systems.
Development of Novel Quantitative Analytical Applications Across Disciplines
The synthesis and application of deuterated alcohols are expanding into diverse research areas. In environmental science and agriculture, they are crucial for developing robust methods to quantify trace levels of contaminants, such as pesticide residues, in complex matrices like soil and food. mdpi.com In pharmaceutical development, the use of deuterated compounds is a key strategy. For example, replacing specific hydrogen atoms with deuterium can alter a drug's metabolic profile, potentially leading to improved pharmacokinetic properties. mdpi.comvenable.com Deuterated alcohols can be used as standards to precisely study these metabolic pathways, for instance, by tracking metabolism by cytochrome P450 enzymes. rsc.org
Furthermore, new catalytic methods are constantly being developed to synthesize deuterated alcohols more efficiently and with greater selectivity. researchgate.netrsc.orgmdpi.combohrium.com These advancements make a wider range of specifically labeled compounds accessible for research, opening the door to new mechanistic studies and quantitative assays. acs.org These labeled molecules are essential tools for elucidating reaction mechanisms and understanding the kinetics of biological and chemical processes. researchgate.net
Integration with Multi-Omics Approaches for Comprehensive Biological Understanding
One of the most exciting frontiers in systems biology is the use of multi-omics approaches, which integrate data from different molecular levels (genomics, transcriptomics, proteomics, metabolomics, etc.) to gain a comprehensive view of a biological state. vascular-proteomics.combiotech-pack.com Deuterated compounds, including alcohols, are playing a vital role in this integration, particularly by linking metabolomics and lipidomics with other omics data.
In these studies, stable isotopes can be used to trace the flux of metabolites through pathways. For instance, administering deuterium oxide (D₂O) to label newly synthesized proteins and lipids allows researchers to measure their turnover rates. vascular-proteomics.com When this dynamic data is combined with static measurements from transcriptomics (RNA sequencing), it allows for the correlation of gene expression with protein and lipid metabolism, providing deep insights into regulatory networks. vascular-proteomics.comfrontiersin.org
Recent studies have demonstrated the feasibility of simultaneously extracting lipids and RNA from the same small cell population, enabling direct integration of lipidomics and transcriptomics. frontiersin.org This allows researchers to connect changes in gene expression with alterations in the lipid profile, which is critical for understanding diseases associated with metabolic dysregulation. nih.govresearchgate.net The use of deuterated lipid standards in such workflows is essential for the accurate quantification needed to make these powerful correlations. frontiersin.org
Ethical Considerations and Regulatory Frameworks in Relevant Research Fields
The growing use of deuterated compounds, particularly in drug development, necessitates careful consideration of the associated ethical and regulatory frameworks. researchgate.net When a deuterated version of an existing drug is developed, it raises specific regulatory questions regarding its classification and approval pathway. venable.com
The U.S. Food & Drug Administration (FDA) approved the first deuterated drug, deutetrabenazine, in 2017. venable.com This set a precedent, establishing that a deuterated compound could be considered a new chemical entity (NCE), distinct from its non-deuterated (proteo) counterpart. This decision has significant implications for patentability and market exclusivity. venable.com
To address the unique challenges posed by deuterated active pharmaceutical ingredients (APIs), the International Consortium for Innovation & Quality (IQ) in Pharmaceutical Development has formed a working group. digitellinc.com This group aims to develop science-based recommendations for the synthesis, analysis, and specification of these compounds, as current regulatory guidance does not fully address the complexities of isotopic distribution. digitellinc.com From an ethical standpoint, research in biotechnology must adhere to principles that protect research subjects, ensure data integrity, and maintain public trust. consensus.app As deuterated compounds become more prevalent in clinical research and diagnostics, it is crucial that their development and application are governed by robust ethical and regulatory oversight. researchgate.netconsensus.app
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
